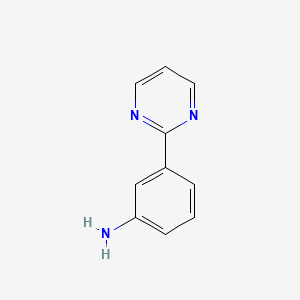

3-(Pyrimidin-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrimidin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCBKTKLGFLECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499004 | |

| Record name | 3-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-56-1 | |

| Record name | 3-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)aniline (CAS 69491-56-1): A Cornerstone for Kinase Inhibitor Discovery

Introduction: The Strategic Importance of the Aniline-Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. 3-(Pyrimidin-2-yl)aniline, also known as 2-(3-aminophenyl)pyrimidine, represents a quintessential example of such a pharmacophore.[1][2] This molecule, a conjunction of an aniline ring and a pyrimidine ring, serves as a fundamental building block in the synthesis of a multitude of biologically active compounds, most notably in the realm of oncology.[3][4] The pyrimidine moiety, a key component of nucleic acids, offers versatile hydrogen bonding capabilities, while the aniline portion provides a readily modifiable vector for synthetic elaboration.[1] This unique combination has positioned this compound as a critical starting material for the development of targeted therapies, particularly kinase inhibitors.[5][6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, characterization, and strategic applications of this pivotal chemical entity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in synthesis and for the unambiguous identification of its derivatives.

Physical Properties

| Property | Value | Source |

| CAS Number | 69491-56-1 | [7] |

| Molecular Formula | C₁₀H₉N₃ | [7] |

| Molecular Weight | 171.20 g/mol | [7] |

| Appearance | Yellow crystalline solid | Vendor Data |

| Melting Point | 99-102 °C | [7] |

| Purity | Typically >97% | [7] |

Spectroscopic Profile (Predicted and Inferred)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems. The protons on the pyrimidine ring will likely appear at higher chemical shifts (downfield) compared to those on the aniline ring due to the electron-withdrawing nature of the two nitrogen atoms. The aniline protons' chemical shifts will be influenced by the electron-donating amino group. A broad singlet corresponding to the -NH₂ protons would also be expected.[8][9]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate at lower field (higher ppm) than those of the aniline ring. The carbon attached to the amino group on the aniline ring will be shifted upfield due to the shielding effect of the nitrogen.[8][9]

FT-IR Spectroscopy: The infrared spectrum will provide key information about the functional groups present. Characteristic peaks would include:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[2][11]

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.[12]

-

C=N and C=C stretching (aromatic): A series of bands in the 1450-1650 cm⁻¹ region.[2][11]

Mass Spectrometry: Under electron ionization (EI), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyrimidine ring or cleavage of the C-N bond.[13]

Strategic Synthesis of this compound

The construction of the C-C bond between the pyrimidine and aniline rings is the central challenge in the synthesis of this compound. The two most prevalent and effective methods for achieving this are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Recommended Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a pyrimidine derivative with an aniline-derived boronic acid or ester. A logical and field-proven approach involves the coupling of 2-chloropyrimidine with 3-aminophenylboronic acid.

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions and should be optimized for specific laboratory conditions.[10]

Materials:

-

2-Chloropyrimidine

-

3-Aminophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrimidine (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Self-Validation and Causality: The use of a palladium(0) catalyst is crucial for the oxidative addition to the C-Cl bond of the pyrimidine. The base is required for the transmetalation step, where the boronic acid is activated. The choice of a dioxane/water solvent system is common for Suzuki couplings as it facilitates the dissolution of both organic and inorganic reagents. Monitoring by TLC or LC-MS ensures that the reaction is driven to completion and allows for timely work-up, preventing the formation of byproducts.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The this compound scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting pathways implicated in cancer cell proliferation and survival.[5][6] One of the most critical of these is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5][14]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[5][14]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrimidine-based inhibitor.

Derivatives of this compound have been instrumental in the development of potent and selective PI3K inhibitors.[5][6] The pyrimidine ring often serves as a hinge-binder, forming key hydrogen bonds with the kinase's ATP-binding pocket. The aniline portion can be functionalized to extend into other regions of the active site, enhancing potency and selectivity. This modularity allows for the fine-tuning of pharmacological properties, making the this compound scaffold a highly attractive starting point for the design of next-generation kinase inhibitors.[3][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique structural features and synthetic accessibility have cemented its role as a privileged scaffold in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and biological context, as outlined in this guide, is essential for any researcher or drug development professional looking to leverage the power of this versatile molecule in the discovery of next-generation kinase inhibitors and other targeted therapies.

References

- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Curr. Org. Chem.2005, 9(14), 1391-1425.

- Knight, Z. A., et al. A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell2006, 125(4), 733-747.

- Williams, D. H.; Fleming, I. Spectroscopic Methods in Organic Chemistry, 6th ed.; McGraw-Hill: London, 2008.

- Workman, P., et al. Drugging the PI3K pathway. Nat. Rev. Drug Discov.2010, 9(7), 559-578.

- Engelman, J. A. Targeting PI3K signalling in cancer: opportunities, challenges and limitations.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457-2483.

- Luo, J.; Emanuele, M. J.; Li, D.; Creighton, C. J.; Schlabach, M. R.; Westbrook, T. F.; Wong, K.-K.; Elledge, S. J.

- NIST. Aniline. [Link]

- U.S.

- U.S.

- PubChem. 3-(2-Pyridyl)aniline. [Link]

- Brown, D. J. The Pyrimidines; John Wiley & Sons, 2008.

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv

- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. J. Med. Chem.2021, 64(15), 11451-11468.

- Wymann, M. P.; Schneiter, R. Lipid signalling in disease. Nat. Rev. Mol. Cell Biol.2008, 9(2), 162-176.

- U.S. Patent Application Publication No. 2021/0074138 A1, March 11, 2021.

- International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl. Sci. Biotechnol. J. Adv. Res.2025, 4(2), 1-5.

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Growing Science.

- MDPI.

- Organic Chemistry Portal. Pyrimidine synthesis. [Link]

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

- University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

- TWI739753B - Aniline pyrimidine derivatives and their uses - Google P

- ResearchG

- ResearchGate.

Sources

- 1. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirset.com [ijirset.com]

- 3. US10414756B2 - 2-(2,4,5-substituted aniline) pyrimidine derivative, pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 4. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. preprints.org [preprints.org]

- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. article.sapub.org [article.sapub.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Synthesis of 3-(Pyrimidin-2-yl)aniline: A Privileged Scaffold in Drug Discovery

Abstract: The 3-(pyrimidin-2-yl)aniline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics. This guide provides an in-depth analysis of its molecular architecture, conformational dynamics, and spectroscopic signature. We delineate a validated, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, explaining the causal factors behind each step of the methodology. Furthermore, we explore the molecule's critical role as a pharmacophore in the development of kinase inhibitors, offering insights for researchers, chemists, and professionals in drug development.

Core Molecular Properties and Structural Analysis

This compound is a bi-aryl molecule composed of an aniline ring connected at its 3-position to the 2-position of a pyrimidine ring. This specific linkage creates a unique electronic and steric environment that is fundamental to its utility as a chemical building block. The electron-withdrawing nature of the pyrimidine ring, with its two nitrogen atoms, significantly influences the electronic properties of the adjacent aniline ring.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 69491-56-1 | [1][2] |

| Molecular Formula | C₁₀H₉N₃ | [1] |

| Molecular Weight | 171.20 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 99-102 °C | [2] |

| Purity (Typical) | ≥97% | [1][3] |

| Topological Polar Surface Area | 38.9 Ų | [3][4] |

Conformational Analysis

The three-dimensional structure of this compound is non-planar. The single C-C bond connecting the two aromatic rings allows for rotational freedom. However, steric hindrance between the hydrogen atoms on the adjacent carbons of each ring (C6 on the pyrimidine and C2/C4 on the aniline) forces the rings into a twisted conformation.

While specific crystallographic data for this compound is not widely published, valuable insight can be drawn from the closely related isomer, N-(Pyrimidin-2-yl)aniline, where the rings are linked by a C-N bond. In its crystal structure, two independent molecules exhibit inter-ring dihedral angles of 31.1° and 35.3°[5]. It is mechanistically sound to infer a similarly twisted, low-energy conformation for this compound, which is crucial for its interaction with biological targets.

Caption: Molecular structure of this compound.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the pyrimidine and aniline rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly advantageous due to its mild conditions, high functional group tolerance, and the commercial availability of the necessary boronic acid reagents.[6]

The causality for selecting this pathway rests on its reliability and scalability. The reaction couples an aryl halide (or triflate) with an aryl boronic acid. For this compound, the most logical disconnection involves 2-chloropyrimidine and 3-aminophenylboronic acid.

Caption: Workflow for Suzuki-Miyaura synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, incorporating purification and characterization checkpoints to ensure product identity and purity.

Materials:

-

2-Chloropyrimidine

-

3-Aminophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. The biphasic system is necessary for the reaction mechanism.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Validation: Combine the pure fractions and remove the solvent. Confirm the structure and purity of the resulting yellow solid using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Significance in Drug Discovery: The Kinase Inhibitor Scaffold

The anilinopyrimidine framework is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[7][8] Its primary role is as a "hinge-binding" motif in protein kinase inhibitors.[9]

Protein kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[10] Kinase inhibitors often work by competing with ATP for binding in a specific pocket of the enzyme. The this compound scaffold is exceptionally well-suited for this role. The pyrimidine ring's nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, anchoring the inhibitor in place. The aniline portion serves as a versatile platform for synthetic modification, allowing chemists to add substituents that occupy other nearby pockets, thereby enhancing potency and selectivity.

Caption: Role as a kinase hinge-binding pharmacophore.

The design of numerous successful kinase inhibitors, such as Imatinib, is based on this principle, where a substituted anilinopyrimidine core is key to the drug's mechanism of action.[11][12] The this compound molecule provides a synthetically accessible and structurally ideal starting point for the development of new, highly selective kinase inhibitors targeting diseases from cancer to neurodegenerative disorders.[13][14]

Conclusion

This compound is more than a simple organic molecule; it is a highly engineered scaffold validated by decades of use in drug discovery. Its unique structural and electronic properties, arising from the meta-linkage of an electron-rich aniline and an electron-poor pyrimidine, confer a twisted, conformationally defined architecture. This structure is readily accessible through robust synthetic methods like the Suzuki-Miyaura coupling. For drug development professionals, understanding the causality behind its synthesis and its mechanism of interaction as a kinase hinge-binder is paramount for designing the next generation of targeted therapies.

References

- PubChem. (n.d.). 3-(2-Pyridyl)aniline. National Center for Biotechnology Information.

- Li, J., et al. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Applied Organometallic Chemistry.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Fun, H.-K., et al. (2009). N-(Pyrimidin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online.

- Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Supplementary Information. (n.d.). Royal Society of Chemistry.

- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides.

- ENAO Chemical Co., Ltd. (n.d.). 3-(Pyridin-2-yl)aniline dihydrochloride.

- Cankař, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.

- Gultyay, V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules.

- PubChem. (n.d.). 3-(Pyridin-3-yl)aniline. National Center for Biotechnology Information.

- ResearchGate. (2021).

- Brullo, C., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- ResearchGate. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.

- National Center for Biotechnology Information. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.

- Fell, J. B., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry.

- ResearchGate. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline.

- Jayashree, B.S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry.

- Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.

- ResearchGate. (2006). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

- Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives.

- Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports.

- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Hyma Synthesis Pvt. Ltd. (n.d.). Product List.

- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- PubChem. (n.d.). 2-Pyridin-3-ylaniline. National Center for Biotechnology Information.

- PubMed. (n.d.). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead.

- UNED. (n.d.). The structure of N-(5-aminopyrimidin-2-yl).

- PubChem. (n.d.). 3-(4-Pyridyl)aniline. National Center for Biotechnology Information.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(Pyrimidin-2-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 13. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Pyrimidin-2-yl)aniline: Pathways and Protocols for Researchers

Introduction: The Significance of the Pyrimidinyl Aniline Scaffold in Modern Drug Discovery

The 3-(pyrimidin-2-yl)aniline moiety is a privileged scaffold in medicinal chemistry, serving as a critical building block for a multitude of biologically active compounds. Its unique electronic properties and structural rigidity make it an ideal pharmacophore for targeting a range of enzymes and receptors implicated in various disease states. From kinase inhibitors in oncology to modulators of neuroreceptors, the pyrimidinyl aniline core is a testament to the power of heterocyclic chemistry in the development of novel therapeutics.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and efficient methods in contemporary organic synthesis rely on transition metal-catalyzed cross-coupling reactions. This guide will detail three robust and versatile pathways:

-

Palladium-Catalyzed Suzuki-Miyaura Coupling: A convergent approach that forms the C-C bond between a pyrimidine and an aniline precursor.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful method for the direct formation of the C-N bond between the pyrimidine ring and an aniline derivative.

-

Classical Approach via Nitroarene Reduction: A traditional and often high-yielding route involving the synthesis of a nitrophenyl-pyrimidine intermediate followed by a straightforward reduction.

The following sections will provide a detailed exploration of each of these pathways, including mechanistic insights, step-by-step protocols, and a comparative analysis to aid in the selection of the most appropriate route for a given research objective.

Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the context of this compound synthesis, this pathway typically involves the reaction of a halosubstituted pyrimidine with an aminophenylboronic acid derivative.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-chloropyrimidine and 3-aminophenylboronic acid.

Materials:

-

2-Chloropyrimidine

-

3-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-chloropyrimidine (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Add toluene (10 mL) and water (2 mL) to the flask. To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly useful for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1][2] For the synthesis of this compound, this pathway typically involves the coupling of a 2-halopyrimidine with 1,3-diaminobenzene or a protected derivative.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.[3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound from 2-bromopyrimidine and 1,3-diaminobenzene.

Materials:

-

2-Bromopyrimidine

-

1,3-Diaminobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add 2-bromopyrimidine (1.0 mmol) and 1,3-diaminobenzene (1.2 mmol) to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the tube.

-

Reaction: Seal the Schlenk tube and heat the mixture at 100 °C for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Pathway 3: Classical Approach via Nitroarene Reduction

A more traditional, yet highly effective, synthetic route to this compound involves the initial synthesis of 2-(3-nitrophenyl)pyrimidine, followed by the reduction of the nitro group to the corresponding amine. This multi-step approach can be advantageous in terms of starting material cost and scalability.

Synthetic Strategy

The first step, the synthesis of 2-(3-nitrophenyl)pyrimidine, can be achieved through a Suzuki-Miyaura coupling between a 2-halopyrimidine and 3-nitrophenylboronic acid. The subsequent reduction of the nitro group is a standard transformation that can be accomplished using a variety of reducing agents.

Caption: Two-step synthesis of this compound via a nitroarene intermediate.

Experimental Protocol: Nitroarene Reduction

This protocol outlines the reduction of 2-(3-nitrophenyl)pyrimidine to this compound.

Materials:

-

2-(3-Nitrophenyl)pyrimidine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-(3-nitrophenyl)pyrimidine (1.0 mmol) and ethanol (10 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (5.0 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.[4]

Quantitative Data and Pathway Comparison

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Nitroarene Reduction |

| Starting Materials | 2-Halopyrimidine, 3-Aminophenylboronic acid | 2-Halopyrimidine, 1,3-Diaminobenzene | 2-Halopyrimidine, 3-Nitrophenylboronic acid |

| Key Transformation | C-C bond formation | C-N bond formation | Nitro group reduction |

| Typical Catalyst | Palladium(II) acetate/phosphine ligand | Pd₂(dba)₃/phosphine ligand | - (for reduction step) |

| Typical Base | K₂CO₃, Na₂CO₃ | NaOtBu, Cs₂CO₃ | - (for reduction step) |

| Typical Solvent | Toluene/Water, Dioxane/Water | Toluene, Dioxane | Ethanol (for reduction) |

| Typical Temperature | 80-110 °C | 80-120 °C | Reflux (for reduction) |

| Reported Yields | 70-95% | 65-90% | >90% (for reduction step) |

| Advantages | Convergent, high functional group tolerance | Direct C-N bond formation, good scope | High-yielding reduction, scalable |

| Disadvantages | Availability of boronic acids | Ligand sensitivity, potential side reactions | Multi-step, potential for over-reduction |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrimidine and aniline rings.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound, confirming its identity.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.

Conclusion and Future Perspectives

The synthesis of this compound is a critical step in the development of numerous pharmacologically active compounds. This guide has detailed three robust and reliable synthetic pathways: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and a classical approach involving nitroarene reduction. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the specific functional group tolerance required for a particular application.

The continued development of more efficient and sustainable catalytic systems for cross-coupling reactions will undoubtedly further enhance the accessibility of this important scaffold. As our understanding of the biological targets of pyrimidinyl aniline derivatives grows, so too will the demand for innovative and efficient synthetic methodologies to access novel analogs for drug discovery and development.

References

- Denmark, S. E. (n.d.). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion? University of Illinois Urbana-Champaign. [Link]

- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Krascsenicsová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Zhang, L., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(1), 123. [Link]

- Wikipedia contributors. (2023).

- City University of New York. (n.d.).

- Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 899–912. [Link]

- Chemistry Steps. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

- Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(15), 3303–3306. [Link]

- Chen, X., et al. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Chinese Chemical Letters, 27(6), 855-858. [Link]

- Chemistry LibreTexts. (2023).

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).

Sources

Spectroscopic Blueprint of 3-(Pyrimidin-2-yl)aniline: A Guide for Researchers

Introduction: The Structural Significance of 3-(Pyrimidin-2-yl)aniline

In the landscape of modern medicinal chemistry and materials science, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of biologically active molecules and functional materials.[1] Its presence in the fundamental building blocks of life, the nucleobases, underscores its profound importance. The fusion of this privileged heterocycle with an aniline moiety, as seen in this compound (CAS No. 69491-56-1), gives rise to a molecule of significant interest in drug discovery and organic electronics.[2] The precise arrangement of its constituent atoms dictates its chemical reactivity, binding affinities, and photophysical properties. Therefore, the unambiguous structural elucidation of this compound is paramount for any research endeavor.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol , presents a fascinating interplay of electronic effects between the electron-deficient pyrimidine ring and the electron-rich aniline ring.[3][4] This electronic push-pull system profoundly influences the chemical environment of each atom, which is directly reflected in its spectroscopic output.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C nuclei, we can piece together the precise connectivity of the molecule.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals in the aromatic region, reflecting the unique electronic environment of each proton. The spectrum is best understood by considering the two constituent aromatic rings separately.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | ~8.85 | d | 4.8 |

| H-4', H-6' | ~7.45 | t | 4.8 |

| H-2 | ~7.80 | t | 1.8 |

| H-6 | ~7.65 | ddd | 7.8, 1.8, 1.0 |

| H-4 | ~7.25 | t | 7.8 |

| H-5 | ~6.80 | ddd | 7.8, 2.4, 1.0 |

| -NH₂ | ~5.50 | s (broad) | - |

Interpretation of the ¹H NMR Spectrum:

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear at the most downfield positions due to the electron-withdrawing nature of the two nitrogen atoms. The H-5' proton, situated between the two nitrogens, is the most deshielded. The H-4' and H-6' protons are equivalent and will appear as a triplet due to coupling with H-5'.

-

Aniline Ring Protons: The protons on the aniline ring will exhibit a more complex pattern. The amino group is an electron-donating group, which tends to shield the ortho and para protons. However, the pyrimidine ring is a strong electron-withdrawing group, which will deshield the protons on the aniline ring, particularly the H-2 and H-6 protons. The predicted chemical shifts reflect a balance of these opposing electronic effects.

-

Amine Protons: The protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[5] In a deuterated solvent like DMSO-d₆, these protons are exchangeable and will disappear upon the addition of D₂O.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' | ~164.0 |

| C-4', C-6' | ~157.5 |

| C-5' | ~120.0 |

| C-1 | ~138.0 |

| C-3 | ~148.0 |

| C-2 | ~118.0 |

| C-6 | ~117.0 |

| C-4 | ~129.5 |

| C-5 | ~114.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are significantly deshielded due to the adjacent electronegative nitrogen atoms. C-2', being directly bonded to two nitrogens, will have the largest chemical shift.

-

Aniline Ring Carbons: The chemical shifts of the aniline ring carbons are influenced by both the amino group and the pyrimidine ring. The ipso-carbon (C-1) directly attached to the pyrimidine ring will be deshielded. The carbon bearing the amino group (C-3) will also be significantly deshielded. The ortho and para carbons (C-2, C-4, and C-6) will experience a shielding effect from the amino group, but a deshielding effect from the pyrimidine ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H stretches of the amine, C-H stretches of the aromatic rings, and various ring vibrations.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | C=N stretch (pyrimidine ring) |

| 1580 - 1450 | Aromatic C=C ring stretching |

| 1350 - 1250 | C-N stretch |

| 850 - 750 | Aromatic C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

N-H Stretching: The presence of the primary amine will give rise to two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5]

-

Aromatic C-H Stretching: The sharp bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

-

Ring Stretching: The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp absorptions due to the C=N stretching of the pyrimidine ring and the C=C stretching of both aromatic rings. These bands are highly characteristic and can be used to confirm the presence of the aromatic systems.

-

C-N Stretching: The stretching vibration of the C-N bond between the aniline ring and the amino group, as well as the bond between the two rings, will appear in the 1350-1250 cm⁻¹ region.

-

Out-of-Plane Bending: The pattern of strong absorptions in the 850-750 cm⁻¹ region is indicative of the substitution pattern on the aromatic rings.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 144 | [M - HCN]⁺ |

| 117 | [M - 2HCN]⁺ |

| 90 | [C₆H₄N]⁺ |

| 79 | [C₅H₃N₂]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 171, corresponding to the molecular weight of this compound. This is a crucial piece of information for confirming the identity of the compound.

-

Fragmentation Pattern: The fragmentation of pyrimidine-containing compounds often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[6][7] The predicted fragmentation pattern reflects the successive loss of HCN from the pyrimidine ring. The aniline portion of the molecule can also fragment, leading to characteristic ions such as the benzenamine radical cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and the major fragment ions.

Visualizing the Spectroscopic Data

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and the expected correlations.

Caption: Molecular structure of this compound with atom numbering.

Caption: Simplified predicted fragmentation pathway in EI-MS.

Conclusion: A Comprehensive Spectroscopic Portrait

This guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating the principles of NMR, IR, and MS with data from analogous structures, we have constructed a robust and scientifically grounded spectroscopic profile of this important molecule. The presented data tables, interpretations, and experimental protocols offer a valuable resource for researchers working with this compound, enabling its confident identification and utilization in further scientific exploration. As experimental data becomes publicly available, this guide can serve as a foundational reference for its interpretation and verification.

References

- {Supplementary Data}. (n.d.). Royal Society of Chemistry.

- CERTIFICATE OF ANALYSIS. (2025, September 12).

- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.

- IR and 1 HNMR Spectral Data of Pyrimidine Derivatives 3(a-h). (n.d.). ResearchGate.

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

- A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (n.d.).

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PubMed Central.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2025, August 7). ResearchGate.

- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).

- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC - NIH.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Tables For Organic Structure Analysis. (n.d.).

- Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. (2025, August 6). ResearchGate.

- 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). PMC - NIH.

- Aniline. (n.d.). NIST WebBook.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). CORE.

- Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (n.d.). PubChem.

- Aniline. (n.d.). NIST WebBook.

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elixirpublishers.com [elixirpublishers.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. ijirset.com [ijirset.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 3-(Pyrimidin-2-yl)aniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(Pyrimidin-2-yl)aniline, a key building block for active pharmaceutical ingredients (APIs). Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulability, and overall developability.[1][2] This document details the foundational physicochemical properties of this compound, offers a theoretical assessment of its solubility based on its structure, and provides detailed, field-proven protocols for the experimental determination of both its thermodynamic and kinetic solubility. The causality behind experimental choices is explained to ensure robust and reproducible data generation. This guide is intended for researchers, chemists, and formulation scientists in the drug discovery and development sector.

Introduction: The Critical Role of Solubility

This compound (CAS: 69491-5-1) is a bifunctional molecule featuring a basic pyrimidine ring and a weakly basic aniline moiety. This structure makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. However, for any compound to be a viable drug candidate, it must first dissolve in the physiological medium to be absorbed.[2] Poor aqueous solubility is a leading cause of failure for new chemical entities, leading to low or erratic bioavailability and hindering clinical success.[3][4]

Therefore, a thorough understanding of the solubility profile of this compound and its derivatives is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. It informs decisions in medicinal chemistry for lead optimization, guides the selection of appropriate formulation strategies, and is essential for designing meaningful in vitro and in vivo studies.[4][5] This guide provides the theoretical context and practical methodologies to comprehensively assess this critical attribute.

Physicochemical Properties of this compound

A molecule's solubility is governed by its intrinsic physicochemical properties. The key parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 69491-56-1 | [6] |

| Molecular Formula | C₁₀H₉N₃ | Apollo Scientific |

| Molecular Weight | 171.20 g/mol | Apollo Scientific |

| Appearance | Yellow crystalline solid | Apollo Scientific |

| Melting Point | 99-102 °C | [6] |

| pKa (predicted) | Pyrimidine N: ~1.3; Aniline NH₂: ~3.5 | (Predicted) |

| cLogP (predicted) | 1.8 - 2.2 | (Predicted) |

Note: Experimental pKa and LogP values for this specific molecule are not widely published. The values provided are predictions based on the pKa of parent pyrimidine and substituted anilines and computational models. The aniline moiety's basicity is significantly reduced by the electron-withdrawing effect of the pyrimidine ring.

Theoretical Solubility Assessment

The structure of this compound provides crucial insights into its expected solubility behavior.

-

pH-Dependent Solubility : The molecule possesses two basic nitrogen centers: the aniline amine and the pyrimidine ring nitrogens. The aniline amine (predicted pKa ~3.5) and one of the pyrimidine nitrogens (predicted pKa ~1.3) will be protonated at low pH. This protonation introduces a positive charge, significantly increasing the molecule's interaction with polar solvents like water. Therefore, the aqueous solubility of this compound is expected to be substantially higher in acidic conditions (e.g., pH < 3) compared to neutral or basic conditions, where the molecule will be in its neutral, less soluble form.

-

Lipophilicity (cLogP) : With a predicted cLogP in the range of 1.8 to 2.2, the molecule has moderate lipophilicity. This suggests it will not be entirely insoluble in water but will likely require formulation strategies to achieve high concentrations. This cLogP value also indicates a good potential for solubility in various organic solvents.

-

Solvent Polarity : Based on the "like dissolves like" principle, solubility is expected to be higher in polar organic solvents, particularly those capable of hydrogen bonding (e.g., methanol, ethanol). Solubility in non-polar aprotic solvents like hexane is anticipated to be low.

Experimental Determination of Solubility

To move from theoretical assessment to quantitative data, rigorous experimental evaluation is necessary. Two key types of solubility are measured in drug discovery: thermodynamic and kinetic.[7]

Thermodynamic (Equilibrium) Solubility

This measures the true solubility of a compound when the dissolved solute is in equilibrium with the undissolved solid phase.[8] It is the gold standard for determining saturation solubility and is critical for late-stage development and formulation.[5]

Causality Statement: This method uses an excess of solid compound and extended incubation (24-48 hours) to ensure that the system reaches a true thermodynamic equilibrium, providing the most accurate and stable measurement of a compound's solubility limit in a given solvent system.[5][8]

-

Preparation:

-

Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.

-

Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents.

-

-

Incubation:

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial.

-

Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached. A visible excess of solid should remain.

-

-

Sample Processing:

-

After incubation, allow the vials to stand for at least 1 hour to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF or PES filter to remove all undissolved solids. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Dilute the filtered supernatant into the mobile phase used for analysis.

-

Analyze the standards and the sample by HPLC-UV or LC-MS/MS to determine the concentration.[5][9] The solubility is the measured concentration of the saturated solution.

-

Kinetic Aqueous Solubility

This high-throughput method is widely used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10][11][12] It reflects the solubility of metastable forms and is relevant for in vitro assays where compounds are introduced via DMSO.[13]

Causality Statement: This protocol mimics the conditions of high-throughput screening (HTS) assays by starting from a concentrated DMSO stock. The short incubation time (1-2 hours) is chosen because it reflects the timeframe of many biological assays and identifies compounds prone to rapid precipitation, which could lead to false negatives or assay artifacts.[7][10]

-

Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

-

Precipitation & Incubation:

-

Rapidly add 98 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Seal the plate and shake on a plate shaker at room temperature for 1-2 hours.

-

-

Separation of Precipitate:

-

Transfer the contents to a filter plate (e.g., 0.45 µm) and centrifuge to separate the soluble fraction from the precipitated solid.

-

-

Quantification:

-

Analyze the filtrate using a compatible method. For high-throughput, UV-Vis spectroscopy in a plate reader or nephelometry (light scattering) can be used.[10] For greater accuracy, HPLC-UV or LC-MS/MS is preferred.[11]

-

Compare the measured concentration to a set of calibration standards to determine the kinetic solubility.

-

Implications for Drug Development

The solubility data for this compound and its derivatives directly impacts several key areas:

-

Medicinal Chemistry: If solubility is low (<10 µM), chemists may need to modify the structure to introduce more polar groups or reduce lipophilicity to improve the compound's properties.

-

Biological Assays: Low kinetic solubility can lead to compound precipitation in assay wells, resulting in inaccurate potency measurements and misleading structure-activity relationships (SAR).[2]

-

Formulation Development: For in vivo studies, the thermodynamic solubility dictates the maximum achievable concentration in a simple formulation. If solubility is poor, advanced formulation techniques such as pH adjustment, co-solvents, or amorphous solid dispersions may be required.[5]

-

Oral Bioavailability: A compound must be soluble in the gastrointestinal tract to be absorbed. Poor aqueous solubility is a primary reason for low oral bioavailability.[1][5]

Conclusion

Characterizing the solubility profile of this compound is a foundational step in harnessing its potential as a scaffold in drug discovery. Its pH-dependent nature, stemming from its aniline and pyrimidine moieties, is a key characteristic that must be quantified. By employing robust, well-validated protocols for both thermodynamic and kinetic solubility, research and development teams can generate the high-quality data needed to make informed decisions, mitigate development risks, and ultimately accelerate the journey from chemical entity to therapeutic agent.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- B-I-K, Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024.

- Ionescu, C., et al. The Importance of Solubility for New Drug Molecules. Farmacia. 2020; 68(3).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. 2012.

- BioDuro. ADME Solubility Assay.

- Sygnature Discovery. In-vitro Thermodynamic Solubility. Protocols.io. 2024.

- Technobis. The importance of solubility and how to collect it using dynamic methods. 2023.

- Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery. PubMed. 2007.

- BMG LABTECH. Drug solubility: why testing early matters in HTS. 2023.

- Evotec. Thermodynamic Solubility Assay.

- Zhou, R., et al. Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. 2018.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. evotec.com [evotec.com]

- 6. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Purity in Drug Development

An In-Depth Technical Guide to the Purity and Characterization of 3-(Pyrimidin-2-yl)aniline

For researchers, scientists, and professionals in drug development, the purity and precise characterization of chemical intermediates are paramount. This compound, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its molecular structure, featuring both a pyrimidine ring and an aniline moiety, presents unique challenges and considerations in ensuring its quality. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough characterization and purity assessment of this important compound.

The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have significant consequences, potentially affecting the safety, efficacy, and stability of the final drug product.[1] For a versatile scaffold like this compound, which is incorporated into a diverse range of therapeutic agents, rigorous purity control is a foundational aspect of drug discovery and development. This ensures reproducibility of biological data and compliance with stringent regulatory standards.

Synthesis and Potential Impurities

A common synthetic route to this compound and similar structures involves a Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction is widely used, but it can also introduce specific process-related impurities.

Potential Impurities May Include:

-

Starting Materials: Unreacted precursors from the synthesis process.[3]

-

By-products: Formed from side reactions during the synthesis.[3][4]

-

Reagents and Catalysts: Residual palladium catalysts or other reagents.

-

Degradation Products: Resulting from prolonged storage or exposure to light, heat, or air.[3]

A generalized synthetic pathway highlights the stages where impurities can be introduced.[5]

Caption: Generalized synthetic and purification workflow for this compound, highlighting potential points of impurity introduction.

Comprehensive Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the compound.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of synthesized compounds.[6][7]

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule.[7][8]

Typical ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons on both the aniline and pyrimidine rings.

-

A characteristic signal for the amine (-NH₂) protons.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[9][10] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.[8]

Expected Mass Spectrum Data:

-

A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (171.20 g/mol ).[11]

-

Characteristic fragmentation patterns resulting from the cleavage of the molecule.[9][12]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

Key IR Absorption Bands:

-

N-H stretching vibrations for the primary amine group.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine and benzene rings.

-

C-H stretching and bending vibrations for the aromatic rings.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are the cornerstone of purity determination, allowing for the separation and quantification of the main compound from any impurities.[14][15]

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most widely used method for purity analysis due to its high resolution, sensitivity, and robustness.[14][16][17] A validated HPLC method is crucial for accurate and reliable results.[14]

A Typical RP-HPLC Method Protocol:

-

Instrumentation: A standard HPLC system with a UV-Vis detector.[14]

-

Column: A C18 reversed-phase column is commonly used.[14]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).[14]

-

Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent to a known concentration.[16]

Data Analysis: Purity is typically calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total peak area of all components in the chromatogram.[16]

| Parameter | Typical Value/Range |

| Purity | >97%[11] |

| Melting Point | 99-102 °C[11] |

| Molecular Weight | 171.20 g/mol [11] |

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1] This technique is invaluable for identifying unknown impurities by providing both retention time and mass-to-charge ratio information.[1][18]

Caption: A typical workflow for the purity analysis of this compound using HPLC or LC-MS.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be in close agreement with the theoretically calculated values for the molecular formula C₁₀H₉N₃.[19]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[20] It is important to work in a well-ventilated area or under a chemical fume hood.[20][21] Avoid breathing dust and contact with skin and eyes.[20] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[20][21]

Conclusion

The comprehensive characterization and stringent purity assessment of this compound are non-negotiable for its successful application in research and drug development. By employing a combination of spectroscopic and chromatographic techniques, researchers can ensure the identity, purity, and quality of this vital chemical intermediate. This diligent approach underpins the integrity of subsequent scientific investigations and the development of safe and effective pharmaceuticals.

References

- National Center for Biotechnology Information. 3-(2-Pyridyl)aniline. In PubChem Compound Database.

- International Research Journal of Multidisciplinary Educational Studies. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES.

- Murtazaeva, Z., Nasrullaev, A., Tukhtaev, D., Turaeva, D., Khushnazarov, Z., & Bozorov, K. (n.d.). THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES. CyberLeninka.

- El Sekily, M. A., et al. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abd El-Hamed, G. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.

- Veeprho. Aniline Impurities and Related Compound.

- Scientific Reports. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.

- Google Patents. (n.d.). Process for the preparation of aniline compounds.

- Journal of the Nigerian Society of Physical Sciences. (2020, July 22). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.

- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.

- Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.

- National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

- Muszalska, I., Sobczak, A., & Wąsowska, G. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(1), 3-8.